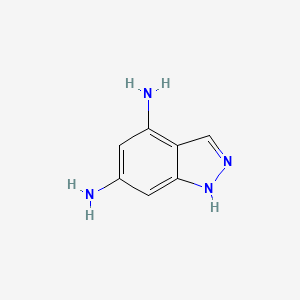

1H-Indazole-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZNSPPUBKLUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646141 | |

| Record name | 1H-Indazole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-52-5 | |

| Record name | 1H-Indazole-4,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazole 4,6 Diamine and Elaborated Derivatives

Foundational Synthetic Routes to the 1H-Indazole Core

The construction of the bicyclic 1H-indazole scaffold is the initial critical step in the synthesis of its derivatives. Classical and modern methods have been developed to efficiently assemble this heterocyclic system.

Condensation Reactions as Primary Synthetic Pathways

Condensation reactions represent a cornerstone in the synthesis of the 1H-indazole core. These reactions typically involve the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring through the reaction of a suitably substituted benzene derivative with a hydrazine (B178648) source.

A common approach involves the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com For instance, heating an o-halobenzaldehyde with hydrazine can yield a 1H-indazole. chemicalbook.com Similarly, 2-hydroxybenzaldehydes or ketones can undergo condensation with hydrazine hydrochloride in refluxing ethanol (B145695) to afford functionalized 1H-indazoles. chemicalbook.comresearchgate.net The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol is another example, leading to the formation of 3-aminoindazole. chemicalbook.com

Furthermore, a one-pot synthesis has been developed from 2-haloacetophenones through a copper-oxide-catalyzed amination with methylhydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com The versatility of condensation reactions is also demonstrated by the use of 1,3-diphenyl-5-cyanomethylpyrazole, which condenses with α-oxoketene dithioacetals followed by intramolecular cyclization to yield 1H-indazoles regioselectively. chemicalbook.com

| Starting Material | Reagent | Product | Reference |

| o-Halobenzaldehyde/ketone | Hydrazine | 1H-Indazole | chemicalbook.com |

| 2-Hydroxybenzaldehyde/ketone | Hydrazine hydrochloride | Functionalized 1H-Indazole | chemicalbook.comresearchgate.net |

| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | chemicalbook.com |

| 2-Haloacetophenone | Methylhydrazine, CuO | 1H-Indazole | chemicalbook.com |

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions provide powerful and often regioselective routes to the 1H-indazole core. These methods involve the formation of the pyrazole ring from a pre-functionalized benzene precursor.

One prominent strategy is the intramolecular Ullmann-type reaction. A concise route to a fluorinated indazole was developed utilizing an electronically directed metalation/formylation sequence, followed by condensation with methylhydrazine to form a hydrazone, which then undergoes a copper-catalyzed intramolecular Ullmann cyclization. acs.orgresearchgate.net This approach has been shown to be scalable. thieme-connect.com Similarly, 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can undergo intramolecular amination in the presence of potassium tert-butoxide to deliver 1-aryl-1H-indazoles. chemicalbook.comorganic-chemistry.org

The diazotization of o-toluidine (B26562) followed by ring closure involving the methyl group is another classical method to produce 1H-indazole. chemicalbook.com A related approach involves the nitrosation of o-methylacetanilide followed by rearrangement and cyclization. chemicalbook.com

[3+2] annulation reactions offer another modern approach. For example, the 1H-indazole skeleton can be constructed from arynes and hydrazones. organic-chemistry.org This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different reaction conditions to afford various indazoles. organic-chemistry.org

Electrochemical methods have also emerged for the synthesis of 1H-indazoles via intramolecular cyclization, offering a metal-free alternative. researchgate.net

| Precursor | Reaction Type | Key Reagents/Conditions | Product | Reference |

| Hydrazone of a formylated benzene | Intramolecular Ullmann Cyclization | Copper catalyst | 1H-Indazole | acs.orgresearchgate.netthieme-connect.com |

| 1-Aryl-2-(2-nitrophenylbenzylidene) hydrazine | Intramolecular Amination | t-BuOK | 1-Aryl-1H-indazole | chemicalbook.comorganic-chemistry.org |

| o-Toluidine | Diazotization/Cyclization | NaNO2, Acetic acid | 1H-Indazole | chemicalbook.com |

| Arynes and Hydrazones | [3+2] Annulation | - | 1H-Indazole | organic-chemistry.org |

Directed Synthesis and Functionalization of Diamino-Substituted 1H-Indazoles

Once the 1H-indazole core is established, the next critical phase is the introduction of amino groups at the 4 and 6 positions to yield 1H-indazole-4,6-diamine. This is typically achieved through regioselective functionalization or the reduction of corresponding nitro precursors.

Regioselective Introduction of Amino Groups at 4,6-Positions

The direct and regioselective introduction of amino groups onto the 1H-indazole ring system can be challenging. However, studies on the functionalization of dinitro-substituted indazoles provide insights into regioselective substitution patterns. For instance, in 3-Z-1-aryl-4,6-dinitro-1H-indazoles, where Z is a hydrogen atom, the regiospecificity of nucleophilic substitution at the 4-position is governed by the electronic effect of the fused pyrazole ring. researchgate.net The reactions of 4,6-dinitro-1-phenyl-1H-indazole with anionic nucleophiles like RS⁻ and N₃⁻ lead to the specific replacement of the nitro group at the 4-position. researchgate.net While this demonstrates regioselectivity, direct amination methods for the 4 and 6 positions are less commonly reported in the initial synthesis stages.

Reduction of Nitro Precursors for this compound Synthesis

The most prevalent and effective method for the synthesis of this compound is the reduction of a corresponding dinitro-indazole precursor, specifically 4,6-dinitro-1H-indazole. This approach leverages well-established nitro group reduction methodologies.

The synthesis of the dinitro precursor is a key initial step. The nitration of 1H-indazole can lead to a mixture of nitro-substituted isomers, and specific conditions are required to obtain the desired 4,6-dinitro-1H-indazole.

Once the 4,6-dinitro-1H-indazole is obtained, various reducing agents can be employed to convert the nitro groups to amino groups. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal/acid combinations. beilstein-journals.org The reduction of nitroaromatics to amines is a fundamental transformation in organic synthesis. beilstein-journals.org

Studies have shown that upon reduction of N-methylated 2-aryl-4,6-dinitroindoles, the corresponding diamines are obtained in good yields. researchgate.net While this is an indole (B1671886) system, the principle of reducing dinitro precursors is directly applicable to the indazole system. The reductive cyclization of ortho-substituted nitroaromatics is a known route to nitrogen heterocycles. semanticscholar.org For instance, the reaction of 4,6-dinitro-1-phenyl-1H-indazole with N₂H₄·H₂O and FeCl₃ results in the selective reduction of the 4-NO₂ group, highlighting the potential for stepwise reduction if desired. researchgate.net However, for the synthesis of the diamine, conditions that reduce both nitro groups are employed.

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 4,6-Dinitro-1H-indazole | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | beilstein-journals.org |

| 4,6-Dinitro-1H-indazole | Metal/Acid (e.g., Sn/HCl, Fe/HCl) | This compound | beilstein-journals.org |

| 4,6-Dinitro-1-phenyl-1H-indazole | N₂H₄·H₂O, FeCl₃ | 4-Amino-6-nitro-1-phenyl-1H-indazole | researchgate.net |

Advanced Catalytic and Modern Synthetic Approaches

Modern synthetic chemistry continues to provide more efficient and sustainable methods for the synthesis of complex molecules like this compound. Advanced catalytic systems are being developed to improve yield, regioselectivity, and environmental compatibility.

Catalytic asymmetric synthesis methods are gaining considerable interest for producing chiral 1,2-diamines, which could be relevant for synthesizing chiral derivatives of this compound. rsc.org Furthermore, copper-catalyzed cascade reactions have been utilized for the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles. organic-chemistry.org

The development of nitroreductase-triggered indazole formation from 2-nitrobenzylamine derivatives presents a biocatalytic route to the indazole core, offering mild reaction conditions and the use of water as a solvent. chemrxiv.org This enzymatic approach could potentially be adapted for the synthesis of amino-substituted indazoles.

Electrochemical synthesis is another emerging area, providing a metal- and external-oxidant-free method for constructing N-heterocycles through intramolecular C-H amination. researchgate.netnih.govresearchgate.net These advanced methods hold promise for the future development of more streamlined and greener syntheses of this compound and its derivatives.

Transition-Metal-Catalyzed C-H Activation and Annulation

Transition-metal-catalyzed C-H activation followed by annulation has emerged as a powerful and efficient strategy for the one-step construction of functionalized indazole derivatives. nih.govexlibrisgroup.com This approach offers significant advantages in terms of atom economy and the use of readily available starting materials. scilit.com Various metal catalysts, including rhodium, copper, and silver, have been successfully employed to facilitate the formation of the indazole ring system.

One notable example involves the use of a rhodium(III)/copper(II) co-catalytic system to synthesize 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.gov This reaction proceeds through a sequential C-H bond activation and an intramolecular cascade annulation at 80 °C. nih.gov The rhodium catalyst is proposed to form a rhodacycle intermediate after C-H activation, which then undergoes migratory insertion with the nitrosobenzene. nih.govscilit.com

Similarly, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an effective route to a variety of 1H-indazoles. google.comnih.gov This method is particularly useful for synthesizing 3-substituted indazoles, which can be challenging to obtain through other C-H amination techniques. nih.gov Mechanistic studies suggest that this transformation may proceed through a single electron transfer (SET) pathway mediated by the silver(I) oxidant. nih.gov Control experiments have indicated that while copper species can promote the reaction, they are not essential for the amination step, suggesting they may act as a base additive. google.comnih.gov

The choice of the transition metal and reaction conditions is crucial for the success of these transformations. For instance, the commercially available [Cp*RhCl₂]₂ has been utilized as a catalyst for the [4 + 1] annulation of phenylhydrazines with 1-alkynylcyclobutanols, demonstrating the versatility of rhodium catalysts in constructing the indazole core. nih.gov

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | C-H Activation/Cascade Annulation | Facile and efficient access to 1H-indazoles. | nih.gov |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | Intramolecular Oxidative C-H Amination | Effective for synthesizing 3-substituted indazoles. | google.comnih.gov |

| [Cp*RhCl₂]₂ / SbF₆ / Zn(OAc)₂ | Phenylhydrazines and 1-alkynylcyclobutanols | [4 + 1] Annulation | Proceeds via hydrazine-directed C-H functionalization. | nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for the functionalization and creation of indazole derivatives, offering significant advantages over conventional heating methods. mdpi.comrsc.org This technique often leads to a dramatic reduction in reaction times, increased product yields, and minimized waste, aligning with the principles of green chemistry. mdpi.com The efficiency of microwave synthesis stems from dielectric heating, where polar molecules absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. mdpi.com

A variety of indazole derivatives have been successfully synthesized using microwave irradiation. For example, the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization, can be efficiently carried out under microwave conditions to produce indazoles in moderate to high yields. researchgate.net This method has been shown to reduce reaction times from hours to minutes. researchgate.net

Furthermore, a highly efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. In this process, the initial formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, and the subsequent copper-catalyzed intramolecular N-arylation, are both accelerated by microwave heating. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form functionalized 2-methyl-1H-indole-3-carboxylates has also been optimized using microwave irradiation, resulting in excellent yields and high regioselectivity.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Condensation/Cyclization of Phenylhydrazine and Salicylaldehyde | 24 hours | 35 minutes | Drastic reduction in reaction time. | researchgate.net |

| Synthesis of 1-aryl-1H-indazoles | Not specified | 10 minutes per step | Rapid one-pot, two-step procedure. | |

| Pd-catalyzed synthesis of 6-bromo indole 3-carboxylate | 12 hours | 3 hours | Reduced reaction time with high yield. |

Solid-Phase Synthesis and Combinatorial Libraries

Solid-phase synthesis has proven to be a valuable technique for the generation of libraries of heterocyclic compounds for drug discovery. A traceless solid-phase synthesis method has been developed for creating 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides. This approach utilizes commercially available building blocks and proceeds under mild reaction conditions, which is highly amenable to the creation of combinatorial libraries. The synthesis is based on a tandem reaction that transforms N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazoles. The mildness of the reaction conditions and the high purity of the resulting products make this an effective strategy for generating a diverse set of indazole-fused compounds. This methodology highlights the potential for solid-phase techniques to rapidly assemble complex indazole-based scaffolds.

Enantioselective Synthesis of Chiral 1H-Indazole Derivatives

The development of enantioselective methods for the synthesis of chiral indazole derivatives is of great interest due to the importance of stereochemistry in pharmacology. A significant breakthrough in this area is the use of copper-hydride (CuH) catalysis for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. A key aspect of this strategy is the use of an "umpolung" approach, where the indazole acts as an electrophile rather than the more conventional nucleophile.

In addition to metal catalysis, organocatalysis has also been employed for the enantioselective synthesis of chiral indazole-containing molecules. For instance, N-heterocyclic carbene (NHC) organocatalysis has been used to prepare a new class of chiral pyranone-fused indole derivatives, which can be considered structural analogs of indazoles. These examples demonstrate the power of modern asymmetric catalysis in accessing structurally complex and stereochemically defined indazole derivatives.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of indazoles is crucial for optimizing existing methods and developing new, more efficient synthetic routes. These investigations often involve a combination of experimental techniques and computational modeling to provide a detailed picture of the reaction pathways.

Reaction Mechanism Elucidation via Experimental and Computational Approaches

The mechanisms of several key reactions for indazole synthesis have been elucidated through a combination of experimental and computational methods. For the CuH-catalyzed enantioselective C3-allylation of indazoles, Density Functional Theory (DFT) calculations have been instrumental. These calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which determines the enantioselectivity. This is in contrast to a previously proposed oxidative addition/reductive elimination sequence.

Experimental studies, such as those using solution and solid-state Nuclear Magnetic Resonance (NMR) and crystallography, have been used to study the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions. These studies helped to determine the mechanism of formation of N₁-CH₂OH derivatives. Theoretical calculations at the B3LYP/6-311++G(d,p) level have provided a solid foundation for the experimental observations.

In the rhodium/copper-catalyzed synthesis of 1H-indazoles, a proposed mechanism involves the initial C-H activation by the rhodium catalyst to form a rhodacycle intermediate. nih.govscilit.com This is followed by migratory insertion of the Rh-C bond into the N=O group of nitrosobenzene, leading to a six-membered rhodacycle that subsequently undergoes reductive elimination to form the indazole product. nih.gov

Influence of Catalysts and Reaction Conditions on Regioselectivity and Stereoselectivity

The choice of catalyst and reaction conditions plays a pivotal role in controlling the regioselectivity and stereoselectivity of indazole synthesis. In the N-alkylation of the 1H-indazole scaffold, the regioselectivity (N-1 vs. N-2 alkylation) is highly dependent on the substituents on the indazole ring and the reaction conditions. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N-1 alkylation, especially for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. Conversely, electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, can lead to excellent N-2 regioselectivity.

In the enantioselective CuH-catalyzed allylation, the stereoselectivity is governed by both ligand-substrate steric interactions and steric repulsions involving the pseudoaxial substituent in the six-membered allylation transition state. The choice of a chiral ligand is therefore critical for achieving high enantiomeric excess.

The catalyst can also influence the reaction pathway. In the silver(I)-mediated intramolecular C-H amination, it was found that while copper species can promote the reaction, the silver(I) salt is the key oxidant responsible for the amination. google.comnih.gov The counteranion of the silver salt was also found to be crucial for the reaction's success. google.com These findings highlight the intricate interplay between catalysts, substrates, and reaction conditions in dictating the outcome of indazole synthesis.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 1h Indazole 4,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1H-Indazole-4,6-diamine in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the potential for tautomeric equilibria. The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netresearchgate.netnih.gov Generally, the 1H-tautomer is thermodynamically more stable and predominates in various states, including the gas phase, in solution, and in solid-state derivatives. researchgate.netresearchgate.netnih.gov

High-Resolution 1H and 13C NMR Spectral Analysis

Similarly, 13C NMR spectroscopy complements the 1H NMR data by providing insights into the carbon framework. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents. rsc.orgnih.gov For substituted indazoles, the specific chemical shifts of the carbons directly bonded to or in proximity to the amino groups in this compound would be crucial for its unambiguous identification.

| 1H NMR Spectral Data for 1H-Indazole in DMSO-d6 | |

| Proton | Chemical Shift (ppm) |

| H-1 (NH) | 13.04 |

| H-3 | 8.08 |

| H-4 | 7.77 |

| H-5 | 7.11 |

| H-6 | 7.35 |

| H-7 | 7.55 |

| Data sourced from ChemicalBook chemicalbook.com |

Advanced 14N and 15N NMR Techniques

While 1H and 13C NMR are routine, 14N and 15N NMR spectroscopy offer direct information about the nitrogen atoms within the indazole core, which is particularly valuable for studying tautomerism. nih.govhuji.ac.ilresearchgate.net Nitrogen-15 NMR is generally preferred due to its sharper signals, although it is less sensitive. huji.ac.il The chemical shifts of N1 and N2 in the indazole ring are distinct for the 1H and 2H tautomers, allowing for their differentiation and quantification in solution. nih.gov

The application of advanced techniques like GIAO/DFT calculations can aid in the assignment of experimental 15N NMR chemical shifts. nih.govnih.gov These computational methods can predict the absolute shieldings of the nitrogen nuclei, providing a theoretical basis for the observed spectral data. nih.gov For this compound, 15N NMR would be instrumental in confirming the proton's location on N1 and investigating any potential tautomeric exchange.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

In a crystallographic study of a related compound, 1,3-dimethyl-1H-indazol-6-amine, the indazole ring system was found to be nearly planar. nih.govresearchgate.net The crystal structure also revealed intermolecular hydrogen bonding interactions, which can influence the molecular packing. nih.govresearchgate.net For this compound, an X-ray crystal structure would definitively establish the positions of the amino groups on the benzene (B151609) ring and confirm the 1H-tautomeric form in the solid state. It would also provide valuable data on the planarity of the molecule and any intermolecular interactions.

| Crystallographic Data for a Related Indazole Derivative (1,3-Dimethyl-1H-indazol-6-amine) | |

| Crystal System | Orthorhombic |

| Space Group | Pca2 |

| Unit Cell Dimensions | a = 18.3004 (10) Å, b = 8.3399 (7) Å, c = 5.6563 (1) Å |

| Volume | 863.28 (9) ų |

| Data sourced from the NIH National Library of Medicine and ResearchGate nih.govresearchgate.net |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.orgnih.govrsc.org In the context of this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the indazole ring and the primary amino groups. The stretching frequency of the N-H bond in the indazole ring typically appears in the region of 3400-3100 cm⁻¹. The amino groups would show characteristic symmetric and asymmetric N-H stretching bands. Furthermore, C=C and C-N stretching vibrations within the aromatic system would also be observable. The IR spectrum of the parent 1H-indazole shows distinct peaks that can be used as a reference for analyzing substituted derivatives. nih.gov

Theoretical and Computational Chemistry Applied to 1h Indazole 4,6 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given system, providing information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of indazole derivatives due to its favorable balance of accuracy and computational cost. DFT studies are instrumental in determining ground state geometries, electronic distributions, and reactivity descriptors.

Table 1: Key Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger energy gap implies greater hardness and lower reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into the molecule's ability to attract bonding electrons. |

This table presents conceptual parameters typically derived from DFT calculations on heterocyclic systems like indazoles.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for the prediction of NMR (Nuclear Magnetic Resonance) chemical shifts. nih.gov This approach effectively addresses the issue of gauge-origin dependence, which can be a source of error in calculations of magnetic properties. trygvehelgaker.no

The GIAO method, often used in conjunction with DFT (e.g., GIAO/B3LYP), calculates the absolute shieldings of nuclei within a molecule. nih.gov These theoretical shieldings can then be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This predictive power is invaluable for confirming the structure of newly synthesized indazole derivatives and for assigning complex NMR spectra. For example, GIAO calculations have been successfully employed to provide a sound theoretical basis for experimental NMR observations in studies of reactions involving the indazole nucleus. nih.gov By comparing the calculated and experimental spectra, researchers can confidently determine isomeric structures and substitution patterns. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations focus on the physical movements and interactions of atoms and molecules over time. These techniques are essential for understanding conformational flexibility, intermolecular interactions, and equilibrium processes.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's dynamic behavior. rsc.org

For a molecule like 1H-Indazole-4,6-diamine, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its amine groups and their rotational flexibility. These simulations are particularly powerful for understanding how the molecule might interact with a biological target, such as a protein or nucleic acid. For example, enhanced sampling MD simulations have been used to predict the binding mechanisms and structural effects of ligands on G-quadruplex DNA, demonstrating the utility of this technique in understanding complex intermolecular interactions. rsc.org Such simulations can reveal stable binding poses and the dynamic interplay between a ligand and its receptor, which is crucial for rational drug design. rsc.org

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Theoretical calculations are essential for determining the relative stability of these tautomers, which can significantly influence the molecule's chemical and biological properties.

Quantum chemical calculations, such as MP2 and DFT methods, have been applied to the indazole system to evaluate the energies of its tautomers. nih.gov Studies consistently show that the 1H-indazole tautomer is energetically more stable than the 2H-tautomer. For the parent indazole, the energy difference has been calculated to be approximately 15-20 kJ·mol⁻¹. nih.gov This preference for the 1H tautomer is a critical piece of information, as it dictates the predominant form of the molecule in equilibrium and, consequently, its reactivity and interaction patterns. Similar calculations can be applied to substituted indazoles like this compound to understand how the amino groups might influence this tautomeric preference.

Table 2: Calculated Relative Stability of Indazole Tautomers

| Tautomer | Computational Method | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G** | 0 (Reference) | More Stable |

| 2H-Indazole | MP2/6-31G** | +15 | Less Stable |

| 1-substituted isomer | B3LYP/6-311++G(d,p) | 0 (Reference) | More Stable |

Data derived from studies on the parent indazole system. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR)

In silico methods are computational techniques used to predict the biological activity of molecules, forming a cornerstone of modern drug discovery. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects.

For the indazole class of compounds, in silico approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently used. rsc.org QSAR models attempt to correlate variations in the physicochemical properties of a group of molecules with their biological activity. rsc.org Molecular docking, on the other hand, simulates the binding of a molecule (ligand) to the active site of a biological target (receptor), such as an enzyme or protein. This allows for the prediction of binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

For this compound, these methods could be used to screen its potential as a ligand for various biological targets. By docking the molecule into the binding sites of different proteins and calculating its binding energy, researchers can prioritize it for further experimental testing. These computational SAR studies provide a rational basis for designing new indazole derivatives with improved potency and selectivity. nih.govrsc.org

Chemical Reactivity and Synthetic Transformations of 1h Indazole 4,6 Diamine

Nucleophilic and Electrophilic Substitution Reactions at the Indazole Core

The indazole ring system is known to undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com The presence of amino groups at the 4- and 6-positions of 1H-indazole-4,6-diamine significantly influences the regioselectivity of these reactions.

Indazoles, as heteroaromatic compounds, are susceptible to electrophilic attack, including halogenation, nitration, and sulfonation. chemicalbook.com The amino groups in this compound are strong activating groups, directing electrophiles to the ortho and para positions. Consequently, electrophilic substitution is anticipated to occur at the 5- and 7-positions of the indazole core.

While nucleophilic aromatic substitution is less common for electron-rich systems, it can be facilitated by the presence of electron-withdrawing groups. For instance, the nitro group in 4,6-dinitro-1H-indazole can be displaced by various nucleophiles. thieme-connect.de In the case of this compound, direct nucleophilic substitution on the carbocyclic ring is unlikely without prior modification to introduce electron-withdrawing substituents.

The nitrogen atoms of the pyrazole (B372694) ring also exhibit nucleophilic character and can be readily alkylated or acylated. chemicalbook.com The regioselectivity of N-alkylation in indazoles is a subject of extensive study and can be influenced by the nature of the electrophile, the base, and the solvent system, often yielding a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov

Post-Synthetic Modifications and Derivatization Strategies of Amino Groups

The two primary amino groups of this compound are versatile handles for a wide array of post-synthetic modifications and derivatization strategies. These transformations are crucial for modulating the compound's physicochemical properties and for its incorporation into larger molecular frameworks.

Common derivatization reactions of the amino groups include acylation to form amides, which can be achieved using acid chlorides or anhydrides. For example, the synthesis of 1H-indazole amide derivatives has been reported as a strategy in medicinal chemistry. nih.gov Another important transformation is the reaction with aldehydes or ketones to form Schiff bases (imines). These imines can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Furthermore, the amino groups can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, onto the indazole ring. They can also participate in coupling reactions, for instance, with diazonium salts to form azo compounds.

The following table summarizes potential derivatization reactions of the amino groups of this compound:

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid chloride, Anhydride | Amide |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Diazotization/Sandmeyer | NaNO₂, HCl then CuX | Halogen, Cyano, etc. |

Annulation Reactions for the Formation of Fused Heterocyclic Systems

The diamino functionality of this compound makes it an excellent precursor for annulation reactions, leading to the construction of polycyclic heterocyclic systems. Such fused systems are of significant interest in materials science and medicinal chemistry.

One common strategy involves the reaction of the ortho-diamine moiety (at positions 5 and 6, after a hypothetical synthesis of a 5,6-diaminoindazole) with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to form pyrazino-fused indazoles. Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of diazepine-fused systems.

The literature provides examples of annulation reactions starting from substituted indazoles. For instance, indazolo[3,2-a]-β-carbolines have been prepared through 1,7-electrocyclization reactions. thieme-connect.de The synthesis of imidazo[4,5-e]indazoles has also been reported, showcasing the versatility of the indazole scaffold in constructing fused heterocycles. researchgate.net These examples suggest that this compound can serve as a valuable building block for a diverse range of annulated indazole derivatives. The Larock indole (B1671886) annulation is another powerful method that has been used to construct pyrrolo[2,3-g]indazoles. researchgate.net

Coordination Chemistry: this compound as a Polydentate Ligand

The presence of multiple nitrogen atoms—two in the pyrazole ring and two in the amino groups—renders this compound a potentially versatile polydentate ligand in coordination chemistry. It can coordinate to metal ions through various binding modes, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination complexes.

Metal complexes of indazole derivatives have been synthesized with a range of transition metals, including Cu(II), Co(II), and Ag(I). tandfonline.comresearchgate.net The synthesis typically involves the reaction of the indazole ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, such as IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine their solid-state structures.

For this compound, the amino groups are expected to enhance its coordination ability. The synthesis of metal complexes would likely involve chelation, where the ligand binds to the metal center through two or more donor atoms. For example, it could act as a bidentate ligand, coordinating through one of the pyrazole nitrogens and the adjacent amino group at the 4-position, or through the two amino groups at the 4- and 6-positions.

The binding mode of this compound in metal complexes will depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. tandfonline.com It can act as a monodentate, bidentate, or even a bridging ligand connecting multiple metal centers.

As a bidentate ligand, it can form stable five- or six-membered chelate rings with a metal ion. For instance, coordination through N1 of the pyrazole and the nitrogen of the 4-amino group would form a five-membered ring. The coordination of the ligand to a metal center will invariably alter its electronic properties, which can be probed by techniques like UV-Vis spectroscopy. The formation of metal complexes often leads to a shift in the absorption bands of the ligand, providing evidence of coordination. The electronic properties of the resulting complexes are crucial for their potential applications in catalysis, sensing, and materials science. nih.govresearchgate.net

Advanced Research Applications and Future Directions for 1h Indazole 4,6 Diamine Derivatives

Building Block in Heterocyclic Scaffold Design and Medicinal Chemistry

The 1H-indazole nucleus is a well-established pharmacophore, and the presence of two reactive amino groups in 1H-Indazole-4,6-diamine makes it a valuable building block for the synthesis of more complex heterocyclic systems. These amino groups serve as key handles for introducing a variety of substituents and for constructing fused ring systems, leading to a diverse library of compounds with potential therapeutic applications.

In medicinal chemistry, indazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govwikipedia.orgnih.gov The strategic placement of amino groups at the C4 and C6 positions of the indazole ring in this compound allows for the targeted design of molecules that can interact with specific biological targets. For instance, research has shown that disubstitution at the 4- and 6-positions of the 1H-indazole scaffold can lead to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. nih.gov The synthesis of a series of nitro-aryl 1H-indazole derivatives has demonstrated that modifications at these positions significantly influence the inhibitory activity and selectivity for IDO1 and TDO. nih.gov

The versatility of the 1H-indazole scaffold is further highlighted by its presence in several FDA-approved drugs, such as the antiemetic Granisetron and the anticancer agent Axitinib. pnrjournal.com This underscores the potential of this compound as a starting material for the development of new and improved therapeutic agents. The ability to readily modify the amino groups allows for the fine-tuning of physicochemical properties, such as solubility and permeability, which are crucial for drug development.

| Compound | Biological Target/Activity | Significance |

| 4,6-Disubstituted-1H-Indazole-4-Amine derivatives | IDO1/TDO inhibition | Potential for cancer immunotherapy. nih.gov |

| Granisetron | 5-HT3 antagonist | Antiemetic drug. pnrjournal.com |

| Axitinib | Tyrosine kinase inhibitor | Anticancer drug. pnrjournal.com |

| Lonidamine | Antiglycolytic agent | Brain tumor treatment. pnrjournal.com |

| Pazopanib | Tyrosine kinase inhibitor | Renal cell carcinoma treatment. pnrjournal.com |

Application in Materials Science and Engineering

The unique electronic and structural properties of the 1H-indazole core, combined with the reactive nature of the diamino substitution, position this compound as a promising candidate for the development of advanced materials.

Development of Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable properties. The diamino functionality of this compound makes it an excellent monomer for the construction of COFs through the formation of robust covalent bonds, such as imine linkages. These resulting COFs can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the nitrogen-rich indazole moiety can also enhance the affinity of the COF for specific molecules, such as carbon dioxide. While direct use of this compound in published COF synthesis is not yet prominent, the principle is well-established with similar diamino-functionalized aromatic building blocks. The development of imidazole-linked COFs, for example, demonstrates the potential for creating robust frameworks with applications in CO2 electroreduction. rsc.org

Role in Optoelectronic and Functional Materials

The conjugated π-system of the indazole ring suggests that its derivatives could possess interesting photophysical properties. By strategically modifying the amino groups of this compound with different chromophores or electron-donating/accepting groups, it is possible to tune the absorption and emission characteristics of the resulting molecules. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Research into functionalized indazole derivatives has already shown their potential application in OLEDs. researchgate.net The ability to create donor-acceptor structures within the molecule is a key strategy for designing materials with efficient charge transfer properties, which are crucial for many optoelectronic applications.

Precursor for Complex Polycyclic and Supramolecular Systems

The reactivity of the two amino groups in this compound provides a pathway to construct intricate molecular architectures, including polycyclic and supramolecular systems.

The condensation of the diamine with various reagents can lead to the formation of new heterocyclic rings fused to the indazole core, resulting in complex polycyclic aromatic systems. For instance, the synthesis of tricyclic heteroaromatic systems has been achieved using dinitro-1-phenyl-1H-indazole as a synthon, demonstrating the feasibility of building complex structures from substituted indazoles. researchgate.net

Furthermore, the amino groups can participate in non-covalent interactions, such as hydrogen bonding, which are the driving forces for the formation of supramolecular assemblies. By designing appropriate complementary molecules, it is possible to create self-assembling systems based on this compound with specific topologies and functions. These supramolecular structures can find applications in areas like molecular recognition, encapsulation, and the development of "smart" materials that respond to external stimuli. The study of supramolecular assembly dynamics reveals how the interplay of covalent bonds and non-covalent interactions can lead to the formation of complex and functional structures like helicates and tetrahedral cages. nih.gov

Emerging Research Directions and Methodological Innovations

The future of research on this compound and its derivatives is likely to focus on several key areas. One emerging direction is the development of more efficient and sustainable synthetic methods for the preparation and functionalization of this scaffold. This includes the exploration of catalytic C-H activation and cross-coupling reactions to introduce a wider range of functional groups with high selectivity and atom economy.

Another promising avenue is the use of computational methods, such as density functional theory (DFT) calculations and molecular docking studies, to predict the properties and biological activities of new derivatives. researchgate.net This in-silico approach can accelerate the discovery of novel materials and drug candidates by prioritizing the synthesis of the most promising compounds.

Furthermore, the exploration of this compound as a building block for metal-organic frameworks (MOFs) could lead to new materials with unique catalytic and sorption properties. The combination of the rigid indazole core with the coordinating ability of the amino groups makes it an attractive ligand for the construction of these highly ordered porous materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1H-Indazole-4,6-diamine, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive cyclization. For example, substituted amines (e.g., benzylamine, 4-methoxybenzylamine) can react with halogenated indazole precursors under catalytic conditions. Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and mass spectrometry (MS) to verify molecular weight . Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for experimental use .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₈N₄ for this compound).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What are the known biological targets or mechanisms associated with indazole-diamine derivatives?

- Methodological Answer : Indazole-diamines are explored as kinase inhibitors (e.g., FLT3, EGFR) due to their ability to occupy ATP-binding pockets. In vitro assays (e.g., kinase inhibition IC₅₀ profiling) and cellular proliferation assays (e.g., against AML cell lines) are standard for evaluating activity. Target selectivity is assessed via kinase panel screens .

Advanced Research Questions

Q. How can structural modifications at the 4- and 6-positions of this compound enhance target selectivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position improves binding to hydrophobic kinase pockets. At the 6-position, bulky substituents (e.g., arylalkyl groups) reduce off-target effects. Structure-activity relationship (SAR) studies require iterative synthesis, followed by surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What computational tools predict the binding modes of this compound derivatives with FLT3 kinase?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the diamine moiety and FLT3’s DFG motif. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over 100-ns trajectories. Free-energy calculations (MM/PBSA) validate binding affinity trends observed in vitro .

Q. How do researchers address solubility and bioavailability challenges in indazole-diamine analogs?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Prodrug strategies (e.g., acetyl-protected amines) enhance membrane permeability. Pharmacokinetic studies in rodent models measure oral bioavailability (%F) and plasma half-life (t₁/₂) .

Q. What strategies mitigate drug resistance in FLT3-mutant cancers treated with indazole-diamine inhibitors?

- Methodological Answer : Co-crystallization with FLT3-TKD mutants (e.g., D835Y) identifies resistance mechanisms. Rational design of type-II inhibitors (e.g., extending the diamine linker) restores binding to the "DFG-out" conformation. In vivo efficacy is validated in patient-derived xenograft (PDX) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.